![molecular formula C29H31NO4 B129732 rac-Acolbifene CAS No. 151533-34-5](/img/structure/B129732.png)
rac-Acolbifene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acolbifene, also known as EM-652 or SCH-57068, is a nonsteroidal selective estrogen receptor modulator (SERM). It exhibits both anti-estrogenic and estrogenic activities. Acolbifene contains a piperidine ring and shows a good pharmacological profile with a relative binding affinity (RBA) of 380 .
Molecular Structure Analysis
The molecular structure of rac-Acolbifene includes a piperidine ring . The exact molecular structure analysis is not provided in the search results. For a detailed molecular structure analysis, it would be best to refer to a dedicated chemical database or scientific literature.Physical And Chemical Properties Analysis
Rac-Acolbifene is a solid substance. It has a molecular weight of 457.56 and a molecular formula of C29H31NO4. It is soluble in DMSO at a concentration of 50 mg/mL .Scientific Research Applications
Selective Estrogen Receptor Modulation
“rac-Acolbifene” is a racemic compound of Acolbifene, which acts as a selective estrogen receptor modulator (SERM). It exhibits pure antiestrogenic activity, particularly in the mammary gland and endometrium . This makes it a valuable compound for research into breast cancer treatments, where estrogen plays a significant role in tumor growth.
Optogenetics in Cell Signaling
Although not directly related to “rac-Acolbifene,” optogenetics is a field where similar compounds are used to control cellular behavior with light. For instance, a photoactivatable Rac protein can be manipulated to study cell migration and signaling pathways . “rac-Acolbifene” could potentially be modified for such applications, providing a tool for precise spatial and temporal control in cellular processes.
Proteomics Research
“rac-Acolbifene” is available for purchase as a biochemical for proteomics research . In proteomics, it can be used to study protein interactions and modifications, especially those related to estrogen receptors and their associated pathways.
Mechanism of Action
Target of Action
Rac-Acolbifene, also known as EM-343, is a racemic form of Acolbifene . It is a nonsteroidal selective estrogen receptor modulator (SERM) and its primary targets are the estrogen receptors (ERs), specifically ERα and ERβ . These receptors play a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
Rac-Acolbifene interacts with its targets, the estrogen receptors, by acting as an antagonist . This means it binds to these receptors and blocks their activation by estrogens, thereby inhibiting the estrogen-mediated cellular responses . The compound exhibits both anti-estrogenic and estrogenic activities .
Biochemical Pathways
Estrogen receptors are known to regulate several signaling pathways, including the PI3K/AKT and RHO/RAC/PAK pathways . These pathways are involved in various cellular processes such as cell survival, proliferation, and migration .
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy
Result of Action
The molecular and cellular effects of Rac-Acolbifene’s action are primarily related to its antagonistic activity on estrogen receptors. By blocking these receptors, Rac-Acolbifene can inhibit estrogen-mediated cellular responses, potentially leading to effects such as reduced cell proliferation and altered gene expression . The specific molecular and cellular effects can vary depending on the cell type and the presence of other signaling molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound like Rac-Acolbifene. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Additionally, the physiological environment within the body, including factors like the presence of other hormones, can influence the compound’s efficacy
properties
IUPAC Name |
3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO4/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30/h5-14,19,29,31-32H,2-4,15-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYNJNWVGIWJRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870152 |
Source
|
Record name | 3-(4-Hydroxyphenyl)-4-methyl-2-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-2H-1-benzopyran-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-Acolbifene |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.